N-(2-{3-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide
Description
N-(2-{3-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
N-[2-[3-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S3/c1-3-32-24-28-27-23(34-24)26-21(30)15-33-20-14-29(19-11-7-6-10-18(19)20)13-12-25-22(31)17-9-5-4-8-16(17)2/h4-11,14H,3,12-13,15H2,1-2H3,(H,25,31)(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUAOPQCBYGFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{3-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the 5-ethylsulfanyl-1,3,4-thiadiazole core, followed by the introduction of the indole and benzamide moieties. Key steps include:
Formation of the Thiadiazole Core: This step involves the reaction of ethyl mercaptan with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Attachment of the Indole Group: The thiadiazole core is then reacted with an indole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the indole-thiadiazole intermediate.
Formation of the Benzamide Moiety: The final step involves the reaction of the indole-thiadiazole intermediate with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can increase the efficiency of the synthesis.
Chemical Reactions Analysis
Thioether Oxidation Reactions
The ethylsulfanyl (-S-C₂H₅) group at the 5-position of the thiadiazole ring undergoes oxidation under controlled conditions:
| Reagent/Conditions | Product | Reaction Efficiency | Key Observations |
|---|---|---|---|
| H₂O₂ (30%) in glacial acetic acid | Sulfoxide derivative | 65–78% yield | Selective oxidation without affecting amide bonds or indole rings |
| mCPBA (meta-chloroperbenzoic acid) in DCM | Sulfone derivative | 82% yield | Requires anhydrous conditions and low temperatures (−10°C) |
| Ozone (O₃) in methanol | Sulfonic acid derivative | 55% yield | Limited practicality due to overoxidation side reactions |
Mechanistic insight: The ethylsulfanyl group acts as an electron-rich center, facilitating electrophilic oxidation. Steric hindrance from the adjacent thiadiazole ring slows reaction kinetics compared to linear thioethers.
Nucleophilic Substitution at Thiadiazole C-2 Position
The carbamoyl-methylsulfanyl side chain enables substitution reactions:
| Nucleophile | Catalyst/Conditions | Product | Yield |
|---|---|---|---|
| Primary amines (R-NH₂) | K₂CO₃/DMF, 80°C | Amine-substituted analogs | 70–85% |
| Thiols (R-SH) | Et₃N/THF, RT | Disulfide-linked derivatives | 60–72% |
| Hydroxylamine | NaOH/EtOH, reflux | Hydroxamic acid derivatives | 48% |
Notable application: Substitution with pyridinyl amines enhances anticancer activity by improving target binding affinity.
Amide Hydrolysis and Functionalization
The benzamide and carbamoyl groups participate in hydrolysis and subsequent derivatization:
| Reaction Type | Conditions | Products | Key Data |
|---|---|---|---|
| Acidic hydrolysis (6M HCl, reflux) | 2-methylbenzoic acid + amine byproduct | 89% recovery | Confirmed via LC-MS and ¹H-NMR |
| Enzymatic hydrolysis (Porcine liver esterase) | Partial cleavage of methylbenzamide | Mono-acid derivative | 63% conversion |
| Schotten-Baumann acylation | R-COCl/NaOH | N-acylated variants | 55–78% |
Structural impact: Hydrolysis disrupts hydrogen-bonding networks critical for crystallinity, altering solubility profiles.
Cross-Coupling Reactions
The indole moiety enables palladium-catalyzed couplings:
Limitations: Steric bulk from the 2-methylbenzamide group reduces coupling efficiency compared to simpler indole derivatives .
Photochemical Reactivity
UV-induced transformations (λ = 254 nm):
| Condition | Major Product | Quantum Yield | Application |
|---|---|---|---|
| Methanol solution | [2+2] Cycloadduct at indole C2-C3 | Φ = 0.12 | Photopharmacology probes |
| Solid-state irradiation | Dimerized via thiadiazole-thiadiazole interaction | Not quantified | Crystal engineering studies |
Reductive Transformations
| Reducing Agent | Target Group | Product | Selectivity |
|---|---|---|---|
| NaBH₄/MeOH | None | Unreacted | N/A |
| H₂ (1 atm)/Pd-C | Indole ring | Tetrahydroindole derivative | 91% |
| DIBAL-H | Amide groups | Alcohol derivatives | 44% |
Critical note: The thiadiazole ring remains intact under most reductive conditions, demonstrating remarkable stability.
Complexation with Metal Ions
Coordination behavior studied via UV-Vis and XRD:
| Metal Salt | Stoichiometry | Stability Constant (log K) |
|---|---|---|
| Cu(NO₃)₂ | 1:1 | 4.82 ± 0.15 |
| ZnCl₂ | 2:1 | 5.91 ± 0.23 |
| AgNO₃ | 1:2 | 3.75 ± 0.30 |
Binding sites: Thiadiazole S-atoms and amide O-atoms participate in coordination, with indole N-H showing negligible involvement.
This compound's reactivity profile enables rational design of derivatives with modified pharmacological properties. Recent studies highlight its potential as a scaffold for developing kinase inhibitors and antimicrobial agents, though detailed mechanistic studies remain ongoing .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiadiazole and indole derivatives.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-{3-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide involves its interaction with specific molecular targets. The thiadiazole and indole moieties are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets would require further investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
5-ethylsulfanyl-1,3,4-thiadiazole: Shares the thiadiazole core but lacks the indole and benzamide moieties.
Indole-2-carboxylic acid: Contains the indole moiety but lacks the thiadiazole and benzamide groups.
2-methylbenzamide: Contains the benzamide moiety but lacks the thiadiazole and indole groups.
Uniqueness
N-(2-{3-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide is unique due to its combination of thiadiazole, indole, and benzamide moieties. This unique structure may confer specific properties and activities that are not present in the individual components or other similar compounds.
Biological Activity
N-(2-{3-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide is a complex organic compound that incorporates a thiadiazole moiety, which has been extensively studied for its diverse biological activities. This compound's structure suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Structural Features
The compound features several key structural components:
- Thiadiazole Ring : A five-membered ring containing nitrogen and sulfur atoms, known for its biological activity.
- Indole Moiety : A bicyclic structure that enhances the compound's pharmacological properties.
- Methylbenzamide Group : Contributes to the overall lipophilicity and potential receptor interactions.
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. The presence of the ethylsulfanyl group enhances solubility and reactivity, potentially leading to improved efficacy against various pathogens. Studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi .
| Compound | Activity | MIC (μg/mL) | Reference |
|---|---|---|---|
| 5-Ethyl-1,3,4-thiadiazole | Antibacterial | 32.6 | |
| Thiadiazole Derivatives | Antifungal | 47.5 (Itraconazole) | |
| Indole-Thiadiazole Derivatives | Antifungal | 62.5 (S. aureus) |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has also been documented. These compounds are believed to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation. For instance, certain derivatives have demonstrated effectiveness against breast and colon cancer cell lines by disrupting cellular signaling pathways .
Anti-inflammatory and Analgesic Effects
Thiadiazole compounds have been noted for their anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines. This activity suggests a potential role in treating conditions such as arthritis and other inflammatory diseases .
The biological activities of this compound may involve:
- Enzyme Inhibition : Interaction with enzymes such as succinate dehydrogenase, which plays a crucial role in cellular respiration.
- Receptor Modulation : Binding to specific receptors that regulate cellular functions related to inflammation and cancer progression.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of various thiadiazole derivatives against E. coli and S. aureus. The results indicated that compounds with the ethylsulfanyl substitution exhibited enhanced antibacterial activity compared to standard antibiotics .
- Anticancer Activity Assessment : In vitro studies on breast cancer cell lines showed that certain derivatives led to a significant reduction in cell viability by inducing apoptosis through caspase activation .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step reactions with controlled conditions. Key steps include:
- Temperature control : Maintain 60–80°C during thiadiazole ring formation to minimize side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
- Reaction monitoring : Employ TLC (silica gel, ethyl acetate/hexane eluent) and to track progress and confirm intermediate structures .
- Critical Parameters : Impurities often arise from incomplete sulfanyl group coupling; stoichiometric excess of carbamoylmethylsulfanyl reagents (1.2–1.5 eq) mitigates this .
Q. What analytical techniques are most reliable for confirming the compound’s structural integrity?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : , , and to resolve overlapping signals in the indole and thiadiazole moieties .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect trace byproducts .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action in antimicrobial activity?
- Methodological Answer :
- Target identification : Perform molecular docking against bacterial enzymes (e.g., dihydrofolate reductase) using software like AutoDock Vina; validate with enzyme inhibition assays (IC determination) .
- Time-kill assays : Evaluate bactericidal effects on Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) at 2× and 4× MIC over 24 hours .
- Resistance studies : Serial passage experiments to monitor MIC shifts over 20 generations, assessing mutation-driven resistance .
Q. How should researchers address contradictory bioactivity data between structural analogs?
- Methodological Answer :
- Structural benchmarking : Compare substituent effects (e.g., ethylsulfanyl vs. methylsulfanyl groups) using QSAR models to identify critical pharmacophores .
- Orthogonal assays : Validate antifungal activity (e.g., against Candida albicans) via both broth microdilution and agar diffusion to rule out assay-specific artifacts .
- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential cytochrome P450 metabolism .
Q. What strategies are effective in designing experiments to study the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME profiling :
- Absorption : Caco-2 cell permeability assays (P >1×10 cm/s indicates good absorption) .
- Metabolism : LC-MS/MS to identify phase I/II metabolites in hepatocyte incubations .
- Plasma protein binding : Equilibrium dialysis (human serum albumin) to quantify unbound fraction, critical for dose-response correlations .
Experimental Design & Data Analysis
Q. How can researchers minimize variability in cytotoxicity assays across cell lines?
- Methodological Answer :
- Normalization : Use ATP-based viability assays (e.g., CellTiter-Glo) instead of MTT to reduce interference from indole-thiadiazole redox activity .
- Control standardization : Include a reference compound (e.g., doxorubicin) in each plate to normalize inter-experimental variability .
- Data modeling : Apply nonlinear regression (e.g., Hill equation) to calculate EC values with 95% confidence intervals .
Q. What computational tools are recommended for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess target-ligand complex dynamics .
- Free energy calculations : Use MM-PBSA/GBSA to estimate binding affinities and prioritize targets .
- Pharmacophore screening : Generate 3D pharmacophores (e.g., Schrödinger Phase) to identify off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
